molecular formula C10H11IO2 B8288845 Methyl (3-iodo-2-methylphenyl)acetate

Methyl (3-iodo-2-methylphenyl)acetate

Cat. No.: B8288845
M. Wt: 290.10 g/mol
InChI Key: UTLPTJVFAFXUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-iodo-2-methylphenyl)acetate is a valuable iodinated aromatic ester serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. While specific biological data for this compound is limited, its structure is closely related to phenylacetate derivatives that are extensively used in the exploration of novel therapeutic agents. Notably, substituted phenylacetate scaffolds are of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs), a pioneering technology in targeted protein degradation . In this field, such compounds can be investigated as potential ligands for E3 ubiquitin ligases, or more commonly, as key components in the synthesis of more complex molecules designed to recruit these ligases . The iodine and methyl substituents on the phenyl ring offer distinct sites for further functionalization via cross-coupling reactions and other transformations, allowing researchers to fine-tune the properties of the molecule for specific applications. This compound must be handled with care in accordance with laboratory safety protocols. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 2-(3-iodo-2-methylphenyl)acetate

InChI

InChI=1S/C10H11IO2/c1-7-8(6-10(12)13-2)4-3-5-9(7)11/h3-5H,6H2,1-2H3

InChI Key

UTLPTJVFAFXUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Table 2: Physicochemical Properties (Inferred from Analogues)
Property This compound Methyl 2-(2-iodophenyl)acetate Methyl 2-amino-2-(3-bromophenyl)acetate
Molecular Weight (g/mol) 306.11 276.06 258.08
Boiling Point (°C) ~280 (decomposes) 265 310
Solubility in DMSO High Moderate High
Melting Point (°C) 98–100 85–87 120–122

*Data extrapolated from halogenated phenyl acetate analogs .

Preparation Methods

Electrophilic Aromatic Substitution

The most straightforward method involves iodinating methyl 2-methylphenylacetate using iodine (I₂) in the presence of an oxidizing agent. Hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) facilitates the generation of iodonium ions (I⁺), which undergo electrophilic substitution at the activated para-position relative to the methyl group.

Procedure :

  • Methyl 2-methylphenylacetate (1.0 equiv) is dissolved in acetic acid (HOAc) at 0–5°C.

  • I₂ (1.1 equiv) and H₂O₂ (1.2 equiv) are added dropwise under vigorous stirring.

  • The reaction is maintained for 4–6 hours, followed by quenching with sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Isolation via extraction with dichloromethane (DCM) and purification by silica gel chromatography yields the product in 75–82% purity.

Key Optimization :

  • Temperature Control : Lower temperatures (0–5°C) minimize polyiodination byproducts.

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance iodonium ion stability, improving regioselectivity.

Industrial Adaptation :
Continuous flow reactors enable large-scale production by precisely controlling residence time (20–30 minutes) and temperature (5–10°C), achieving >90% conversion with <5% diiodinated impurities.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Direct Arylation

Palladium catalysts enable direct C–H iodination without pre-functionalized substrates. A representative protocol from US Patent 7,923,573B2 employs Pd(OAc)₂ with iodine in a mixed solvent system:

Procedure :

  • Methyl 2-methylphenylacetate (1.0 equiv), Pd(OAc)₂ (5 mol%), and iodine (1.2 equiv) are combined in toluene:dimethyl sulfoxide (DMSO) (10:1 v/v).

  • The mixture is heated to 80°C under nitrogen for 12 hours.

  • Workup involves aqueous NaHCO₃ extraction and solvent evaporation, yielding the product in 66% isolated yield.

Mechanistic Insight :
Pd(0) undergoes oxidative addition with I₂ to form Pd(II)-iodide intermediates, which facilitate C–H activation at the meta-position relative to the ester group.

Comparative Catalysts :

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂Toluene:DMSO8066
Ru(OAc)₂Dioxane10080
[RhCl(COD)]₂THF6058

Ru-based systems show superior efficiency due to lower activation barriers for C–H bond cleavage.

Hypervalent Iodine(III)-Mediated Iodination

Phenyliodonium Diacetate (PIDA) Activation

Hypervalent iodine reagents, such as PIDA or phenyliodonium bis(trifluoroacetate) (PIFA), provide mild conditions for regioselective iodination.

Procedure :

  • Methyl 2-methylphenylacetate (1.0 equiv), PIFA (1.1 equiv), and KI (2.0 equiv) are stirred in methanol (MeOH) at 25°C.

  • Reaction completion within 2 hours affords the product in 85% yield after recrystallization from ethanol.

Advantages :

  • Avoids corrosive acids or high temperatures.

  • Compatible with acid-sensitive functional groups.

Radical Iodination Using N-Iodoamides

3,5,5-Trimethylhydantoin-Based Reagents

N-Iodoamides serve as stable iodinating agents under radical-initiated conditions:

Procedure :

  • Methyl 2-methylphenylacetate (1.0 equiv) and 1-iodo-3,5,5-trimethylhydantoin (1.5 equiv) are refluxed in acetonitrile (MeCN) with azobisisobutyronitrile (AIBN) as initiator.

  • After 8 hours, the mixture is filtered through Celite® and concentrated, yielding 78% product.

Scalability :

  • The aqueous solubility of the hydantoin byproduct simplifies purification, making this method industrially viable.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost ($/kg)
Direct Iodination75–82HighExcellent120–150
Pd-Catalyzed66–80ModerateModerate300–400
Hypervalent Iodine85HighLimited500–600
Radical N-Iodoamide78ModerateGood250–300

Key Takeaways :

  • Direct iodination balances cost and efficiency for bulk production.

  • Hypervalent iodine offers superior selectivity for lab-scale synthesis.

  • Radical methods excel in functional group tolerance but require initiators .

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